- General Ser/Thr Kinases Pharmacophore Approach for Selective Kinase Inhibitors Search as Exemplified by Design of Potent and Selective Aurora A InhibitorsChemical Biology & Drug Design, 2016, 88(1), 54-65,
Cas no 91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate)
91419-48-6 structure
Tert-butyl 4-carbamoylpiperidine-1-carboxylate
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Properties
Names and Identifiers
-
- 1-N-Boc-Piperidine-4-carboxamide
- 1-Piperidinecarboxylic acid, 4-(aminocarbonyl)-, 1,1-dimethylethyl ester
- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxamide
- 1-Boc-Piperidine-4-Carboxamide
- 1-(TERT-BUTOXYCARBONYL)PIPERIDINE-4-CARBOXAMIDE
- N-Boc-4-Piperidinecarboxamide
- tert-Butyl 4-(aminocarbonyl)-piperidine-1-carboxylate
- TERT-BUTYL 4-(AMINOCARBONYL)TETRAHYDROPYRIDINE-1(2H)-CARBOXYLATE
- tert-butyl 4-carbamoylpiperidine-1-carboxylate
- 1-Boc-4-piperidinecarboxamide
- tert-Butyl 4-Carbamoyl-1-piperidinecarboxylate
- 4-Carbamoyl-1-piperidinecarboxylic Acid tert-Butyl Ester
- tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1-carboxylate
- N-BOC-4-Piperidine Carboxamide
- 1-N-Boc-4-piperidinecarboxamide
- 1-N-Boc-Isonipecotamide
- 4-CARBAMOYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1-tert-butoxycarbonylpiperidine-4-carboxamide
- 1-
- 1,1-Dimethylethyl 4-(aminocarbonyl)-1-piperidinecarboxylate (ACI)
- 1-tert-Butoxycarbonylpiperidyl-4-carboxamide
- 1-tert-Butyloxycarbonyl piperidine-4-carboxylic acid amide
- N-tert-Butoxycarbonylpiperidine-4-carboxamide
- AKOS001788038
- CCG-48829
- AC-7692
- SR-01000095674-1
- SR-01000095674
- SMR000093928
- SCHEMBL557431
- AB11456
- tert-Butyl 4-(aminocarbonyl)-1-piperidinecarboxylate
- MLS000116974
- IDI1_018902
- J-503656
- 91419-48-6
- 4-carbamoylpiperidine-1-carboxylic acid tert-butyl ester
- F6660-4738
- TL 00951
- SR-01000095674-3
- Z101185912
- SY050821
- 4-CARBAMOYLPIPERIDINE, N1-BOC PROTECTED
- DTXSID80370854
- Maybridge3_007515
- HMS2245F06
- DB-013747
- CHEMBL1443143
- tert-butyl-4-carbamoylpiperidine-1-carboxylate
- HMS1452H15
- TERT-BUTYL 4-(AMINOCARBONYL)PIPERIDINE-1-CARBOXYLATE
- YHFUWPUJUMZXBD-UHFFFAOYSA-N
- B3892
- EN300-56514
- Oprea1_340979
- N-BOC-4-Pieridinecarboxamide
- CS-W007674
- MFCD02180953
- PS-6022
- STL185456
- +Expand
-
- MFCD02180953
- YHFUWPUJUMZXBD-UHFFFAOYSA-N
- 1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
- O=C(N1CCC(C(N)=O)CC1)OC(C)(C)C
Computed Properties
- 228.14700
- 1
- 3
- 3
- 228.147
- 16
- 275
- 0
- 0
- 0
- 0
- 0
- 1
- 0.5
- 72.6
Experimental Properties
- 1.75700
- 72.63000
- 1.498
- 384.4°Cat760mmHg
- 164.0 to 168.0 deg-C
- 186.3°C
- White to Yellow Solid
- 1.123
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Security Information
- S24/25
- Xi
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Store at room temperature
- Warning
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Price
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Ammonium carbonate , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Acetonitrile ; 8 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Formamide , Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Solvents: Tetrahydrofuran ; 24 h, rt
Reference
- Hofmann Rearrangement of Carboxamides Mediated by N-BromoacetamideSynthesis, 2016, 48(10), 1550-1560,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, rt
Reference
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-ESynthesis, 2015, 47(23), 3758-3766,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
Reference
- Conversion of aldoximes into nitriles and amides under mild conditionsOrganic & Biomolecular Chemistry, 2013, 11(15), 2466-2472,
Synthetic Circuit 5
Reaction Conditions
Reference
- Tetrazole analogs of GABA-mimetic agentsEuropean Journal of Medicinal Chemistry, 1984, 19(2), 181-6,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride , Sulfuric acid magnesium salt (1:1) Solvents: Methanol ; 2 h, rt
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
2.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Methanol ; 16 h, 60 °C
Reference
- Conversion of aldoximes into nitriles and amides under mild conditionsOrganic & Biomolecular Chemistry, 2013, 11(15), 2466-2472,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
Reference
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivativesBioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 0 °C → rt; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
2.1 Reagents: Triethylamine , Ammonium chloride , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 6 h, rt
Reference
- Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of AlphavirusesJournal of Medicinal Chemistry, 2015, 58(23), 9196-9213,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia
Reference
- Novel potent antagonists of human neuropeptide Y Y5 receptors. Part 2: substituted benzo[a]cycloheptene derivativesBioorganic & Medicinal Chemistry Letters, 2002, 12(5), 757-761,
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Raw materials
- Ethyl piperidine-4-carboxylate
- 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate
- tert-Butyl 4-formylpiperidine-1-carboxylate
- 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
- Di-tert-butyl dicarbonate
- Boc-Inp-OH
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Preparation Products
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Suppliers
AN HUI DE XIN JIA Biomedical Co., Ltd.
Audited Supplier
(CAS:91419-48-6)
LIANG JIA XIU
15269101859
lily@jndxj.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier
(CAS:91419-48-6)
CHEN DAN DAN
15827180502
1148980033@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91419-48-6)
A LA DING
anhua.mao@aladdin-e.com
Hubei XinHongli Chemical Co., Ltd.
Audited Supplier
(CAS:91419-48-6)
ZHU YU WEI
15172537016
1018283355@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91419-48-6)
TANG SI LEI
15026964105
2881489226@qq.com
Tert-butyl 4-carbamoylpiperidine-1-carboxylate Related Literature
-
Sarah H. Hewitt,Georgina Macey,Romain Mailhot,Mark R. J. Elsegood,Fernanda Duarte,Alan M. Kenwright,Stephen J. Butler Chem. Sci., 2020,11, 3619-3628
-
Ismael Cotte-Rodríguez,Eric Handberg,Robert J. Noll,David P. A. Kilgour,R. Graham Cooks Analyst, 2005,130, 679-686
-
Jiaqiang Sun,Zheng Chen,Yingying Xue,Jiangang Chen New J. Chem., 2018,42, 2743-2749
-
Yasuharu Yoshimi,Tatsuya Itou,Minoru Hatanaka Chem. Commun., 2007, 5244-5246
-
Ping Li,Zexing Cao Dalton Trans., 2019,48, 1344-1350
91419-48-6 (Tert-butyl 4-carbamoylpiperidine-1-carboxylate) Related Products
- 91419-49-7(1-Boc-3-Carbamoylpiperidine)
- 118156-93-7(tert-Butyl 3-formylpiperidine-1-carboxylate)
- 122684-34-8(1-Boc-3-Carbamoylpyrrolidine)
- 137076-22-3(tert-Butyl 4-formylpiperidine-1-carboxylate)
- 858643-92-2(tert-Butyl 3-acetylpiperidine-1-carboxylate)
- 88466-77-7(1-Piperidinecarboxylicacid, 3-(aminocarbonyl)-, 1,1-dimethylethyl ester, (3S)-)
- 208179-77-5(ETHYL 4-ACETAMIDOPIPERIDINE-1-CARBOXYLATE)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
99%
500g
211.0
atkchemica
(CAS:91419-48-6)Tert-butyl 4-carbamoylpiperidine-1-carboxylate
95%+
1g/5g/10g/100g
discuss personally